molecular formula C17H13ClS B14499085 1-[Chloro(phenylsulfanyl)methyl]naphthalene CAS No. 62938-11-8

1-[Chloro(phenylsulfanyl)methyl]naphthalene

Cat. No.: B14499085
CAS No.: 62938-11-8
M. Wt: 284.8 g/mol
InChI Key: VXOKSJCJBGCRFS-UHFFFAOYSA-N
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Description

1-[Chloro(phenylsulfanyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloromethyl group and a phenylsulfanyl group

Preparation Methods

The synthesis of 1-[Chloro(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene with chloromethyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

1-[Chloro(phenylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and the presence of catalysts or specific reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[Chloro(phenylsulfanyl)methyl]naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Chloro(phenylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

1-[Chloro(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds such as:

    1-Chloronaphthalene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.

    Phenylsulfanylmethylnaphthalene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    1-(Phenylsulfanyl)naphthalene: Similar structure but without the chloromethyl group, leading to different chemical properties.

Properties

CAS No.

62938-11-8

Molecular Formula

C17H13ClS

Molecular Weight

284.8 g/mol

IUPAC Name

1-[chloro(phenylsulfanyl)methyl]naphthalene

InChI

InChI=1S/C17H13ClS/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H

InChI Key

VXOKSJCJBGCRFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

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